Superior Inhibitory Potency Against Human Carboxylesterase 2 (hCES2)
3-Methoxy-4-(methoxymethyl)benzoic acid demonstrates nanomolar inhibitory potency against human carboxylesterase 2 (hCES2). Its Ki of 42 nM (IC50 of 20 nM) in human liver microsomes [1] represents a 35-fold improvement over loperamide, a known CES2 inhibitor (IC50=1.5 µM) [2], and a >2,300-fold improvement over a close structural analog lacking the 3-methoxy group, 4-(methoxymethyl)benzoic acid derivative (IC50=100 µM) [3].
| Evidence Dimension | hCES2 Inhibitory Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | Loperamide (IC50 = 1.5 µM); 4-(methoxymethyl)benzoic acid derivative (IC50 = 100 µM) |
| Quantified Difference | ~35-fold more potent than loperamide; >2,300-fold more potent than the 4-(methoxymethyl)benzoic acid analog |
| Conditions | Human liver microsomes, competitive inhibition assay using fluorescein diacetate as substrate [REFS-1, REFS-2]. |
Why This Matters
This dramatic difference in potency is critical for researchers developing hCES2 inhibitors for therapeutic interventions (e.g., to mitigate irinotecan-induced delayed diarrhea) or studying prodrug metabolism, where a more potent tool compound enables lower effective doses and potentially fewer off-target effects.
- [1] BindingDB. BDBM50154561. 3-Methoxy-4-(methoxymethyl)benzoic acid. Entry for Human Cocaine esterase (CE2). Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 View Source
- [2] Wang YQ, Weng ZM, Dou TY, Hou J, et al. Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. 2018;8(5):699-712. View Source
- [3] BindingDB. BDBM73152. 4-(methoxymethyl)benzoic acid [2-(2-methoxy-4-nitroanilino)-2-oxoethyl] ester. Entry for Polyadenylate-binding protein 1 (Human). Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=73152 View Source
